2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318841
InChI: InChI=1S/C18H26BrNO6S/c1-13-5-7-14(8-6-13)27(22,23)25-10-9-24-16-12-20(11-15(16)19)17(21)26-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3
SMILES:
Molecular Formula: C18H26BrNO6S
Molecular Weight: 464.4 g/mol

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate

CAS No.:

Cat. No.: VC18318841

Molecular Formula: C18H26BrNO6S

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate -

Specification

Molecular Formula C18H26BrNO6S
Molecular Weight 464.4 g/mol
IUPAC Name tert-butyl 3-bromo-4-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H26BrNO6S/c1-13-5-7-14(8-6-13)27(22,23)25-10-9-24-16-12-20(11-15(16)19)17(21)26-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3
Standard InChI Key DWNHGVTXVJXXER-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CN(CC2Br)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Spectral and Physical Data

PropertyValueSource
Molecular Weight464.4 g/mol
Boiling PointNot reported
SolubilityLikely soluble in DCM, THF
StabilityHydrolytically stable (Boc)

Synthetic Pathways

Optimization Strategies

  • Grignard Reagents: Enhance yields in bromine displacement (e.g., MeMgBr) .

  • High-Throughput Screening: Identified toluene/MeOH (1:5) as optimal for tosylation (94% conversion) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

  • Kinase Inhibitors: Serves as a precursor in tetrasubstituted alkene-based therapeutics (e.g., US9796683B2) .

  • PET Radioligands: Tosylate acts as a leaving group for ¹⁸F-fluorination in neuroimaging agents .

Case Study: Nifrolidine Analogues

A structurally related compound, 5-(3'-¹⁸F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, demonstrated high α4β2 nicotinic receptor affinity (Kᵢ = 2.89 nM) . This highlights the utility of tosylate intermediates in radiopharmaceuticals.

Reactivity and Functionalization

Nucleophilic Substitution

  • Bromine Utilization: Suzuki-Miyaura cross-coupling enables aryl/heteroaryl introductions .

Deprotection and Further Modifications

  • Boc Removal: Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the amine for subsequent reactions .

ParameterRecommendation
Storage-20°C, inert atmosphere
ToxicityIrritant (skin/eyes)
StabilitySensitive to strong acids

Comparative Analysis with Analogues

CompoundKey FeatureApplication
NifrolidineFluoropropyl-PET tracerNeuroimaging
Ethyl 1-amino-4-bromo...Bromopyrrole carboxylateAntibacterial
5-(3-Fluoropropyl)-...Methoxy-pyridineReceptor binding

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